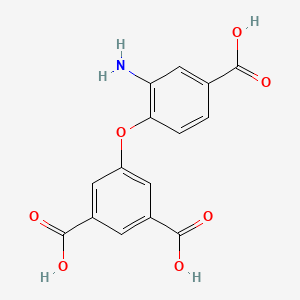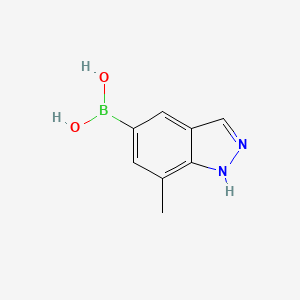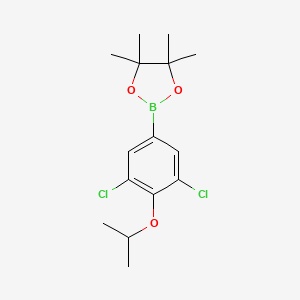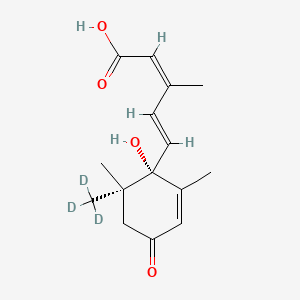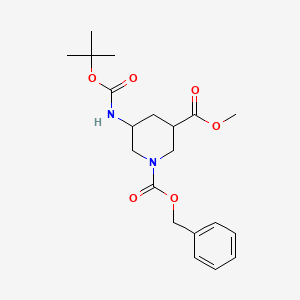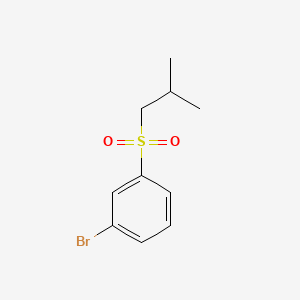
1-Bromo-3-(isobutanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(isobutanesulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, where a bromine atom and an isobutanesulfonyl group are substituted at the 1 and 3 positions, respectively
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-(isobutanesulfonyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of numerous chemical compounds .
Mode of Action
This compound operates through a mechanism known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The process preserves the aromaticity of the compound, which is crucial for maintaining the stability of the molecule .
Result of Action
The result of the action of this compound is the formation of a new compound where a hydrogen atom in the benzene ring has been replaced by the electrophile . This substitution allows for the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isobutanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of benzene followed by sulfonylation. The bromination step requires a bromine source, such as bromine (Br2), and a catalyst like iron(III) bromide (FeBr3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(isobutanesulfonyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfonyl group. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or an alkoxide.
Electrophilic Aromatic Substitution: The sulfonyl group can be further modified through reactions with electrophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium amide can yield 3-(isobutanesulfonyl)aniline, while nitration can produce 1-bromo-3-(isobutanesulfonyl)-4-nitrobenzene .
Scientific Research Applications
1-Bromo-3-(isobutanesulfonyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-4-(isobutanesulfonyl)benzene: Similar structure but with the sulfonyl group at the 4 position.
1-Chloro-3-(isobutanesulfonyl)benzene: Chlorine atom instead of bromine.
1-Bromo-3-(methylsulfonyl)benzene: Methylsulfonyl group instead of isobutanesulfonyl
Uniqueness: Its derivatives can be tailored for specific uses in various fields, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-bromo-3-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNTBVTWSFYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742785 |
Source


|
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-79-8 |
Source


|
| Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

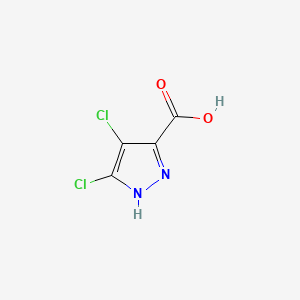
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

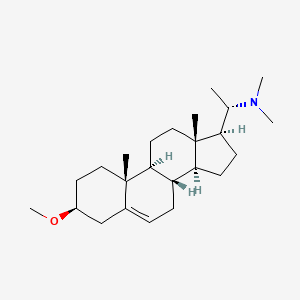
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)
